N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide
Description
N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
CAS No. |
62329-35-5 |
|---|---|
Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C12H10N4OS/c1-8(17)15-12-16(9-5-3-2-4-6-9)11(14)10(7-13)18-12/h2-6H,14H2,1H3 |
InChI Key |
JUWJWFOBQJUNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C(=C(S1)C#N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a nitrile in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Amino derivatives of the thiazole ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A similar compound with a fused benzene ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of an amino group, a cyano group, and an acetamide group in a single molecule is relatively uncommon and provides opportunities for diverse chemical transformations and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
